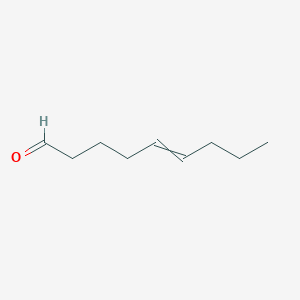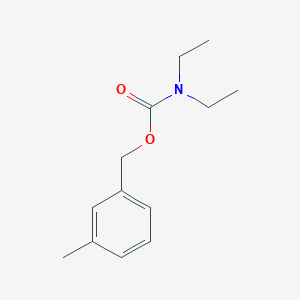![molecular formula C16H24 B14354566 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene CAS No. 92977-39-4](/img/structure/B14354566.png)
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a complex branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
Applications De Recherche Scientifique
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular interactions depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(1-methyl-2-propenyl)benzene
- 2-Methyl-1,3-propanediol
- 3-Penten-2-one, 4-methyl-
Uniqueness
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene is unique due to its specific branched alkyl chain and the position of substituents on the benzene ring. This structural uniqueness can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
92977-39-4 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-methyl-2-(4-methyl-3-propan-2-ylpent-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H24/c1-11(2)16(12(3)4)14(6)15-10-8-7-9-13(15)5/h7-12H,1-6H3 |
Clé InChI |
VXLIHORCQZNHBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=C(C(C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
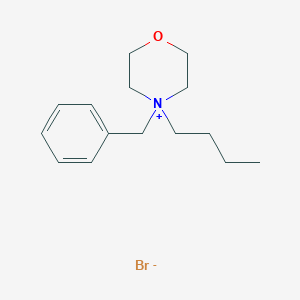
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)
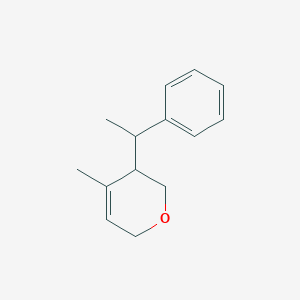
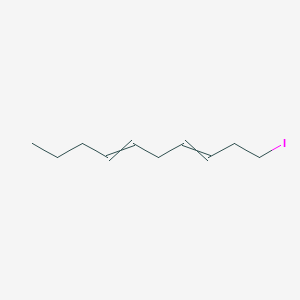
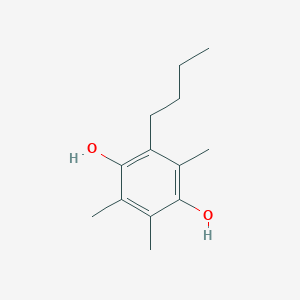
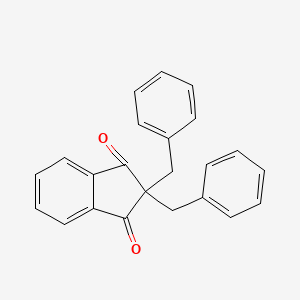
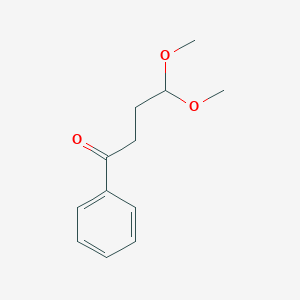
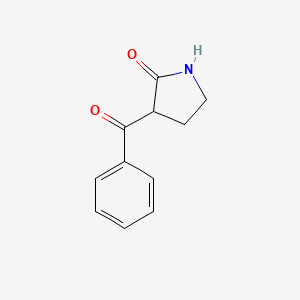
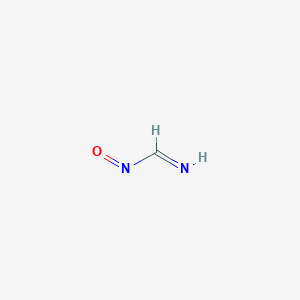
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
